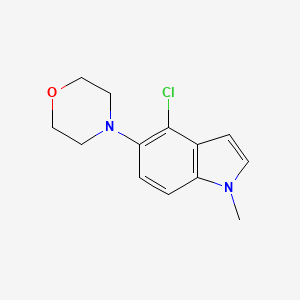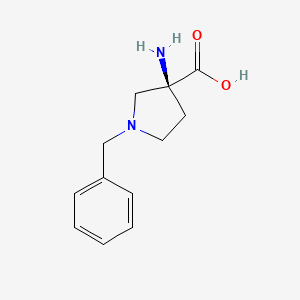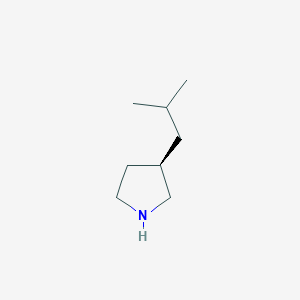![molecular formula C26H38O7 B13900035 6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13900035.png)
6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-cis Retinoyl b-D-Glucuronide: is a retinoid compound derived from 9-cis-retinoic acid, where the carboxy proton has been replaced by a β-D-glucuronyl group . This compound is a major metabolite of 9-cis-retinoic acid and is known for its biological roles as a metabolite in both rats and mice . It is classified as a retinoid and a glucuronic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-cis Retinoyl b-D-Glucuronide is synthesized through the modification of an existing saccharide using click chemistry . This process involves the use of a copper catalyst to add fluorine and methyl groups to the sugar. The sugar is then glycosylated and carbamylated to produce the desired product .
Industrial Production Methods: While specific industrial production methods for 9-cis Retinoyl b-D-Glucuronide are not extensively documented, the general approach involves high-purity synthesis and the use of advanced chemical techniques to ensure the compound’s integrity and effectiveness .
Chemical Reactions Analysis
Types of Reactions: 9-cis Retinoyl b-D-Glucuronide undergoes various chemical reactions, including oxidation and reduction .
Common Reagents and Conditions: The synthesis and modification of this compound often involve the use of copper catalysts, fluorine, and methyl groups .
Major Products Formed: The primary product formed from these reactions is 9-cis Retinoyl b-D-Glucuronide itself, with potential modifications leading to derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, 9-cis Retinoyl b-D-Glucuronide is used as a model compound to study retinoid metabolism and the effects of glucuronidation on retinoid activity .
Biology: Biologically, this compound serves as a significant metabolite in the study of retinoid pathways in mammals, particularly in rats and mice .
Medicine: In medicine, 9-cis Retinoyl b-D-Glucuronide is explored for its potential therapeutic effects, particularly in the context of retinoid-related treatments and metabolic studies .
Industry: Industrially, the compound’s high purity and fluorescence properties make it valuable in various applications, including biochemical assays and analytical techniques .
Mechanism of Action
9-cis Retinoyl b-D-Glucuronide exerts its effects by interacting with retinoid receptors and influencing retinoid pathways . The compound’s glucuronidation enhances its solubility and facilitates its excretion, thereby modulating its biological activity . The molecular targets include retinoic acid receptors and other retinoid-binding proteins, which play crucial roles in cellular differentiation and metabolism .
Comparison with Similar Compounds
9-cis Retinoic Acid: The parent compound of 9-cis Retinoyl b-D-Glucuronide, known for its role in retinoid signaling and metabolism.
All-trans Retinoic Acid: Another retinoid with similar biological functions but different structural properties.
13-cis Retinoic Acid: Known for its use in acne treatment and its distinct isomeric form.
Uniqueness: 9-cis Retinoyl b-D-Glucuronide is unique due to its glucuronidation, which enhances its solubility and excretion compared to other retinoids . This modification also influences its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
6-[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O7/c1-16(11-12-19-18(3)10-7-14-26(19,4)5)8-6-9-17(2)13-15-32-25-22(29)20(27)21(28)23(33-25)24(30)31/h6,8-9,11-13,20-23,25,27-29H,7,10,14-15H2,1-5H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHVRAMISWFIRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC2C(C(C(C(O2)C(=O)O)O)O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-7-[(1S,2S,3S,5R)-3-[(4-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B13899954.png)



![2-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B13899977.png)
![1-(1-Bicyclo[1.1.1]pentanyl)-4-bromo-pyrazole](/img/structure/B13899981.png)
![5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13899997.png)



![6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium](/img/structure/B13900015.png)
![2-[4-(Ethylsulfonyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13900023.png)

![6-Benzyloxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13900037.png)
